molecular formula C6H7NOS B1607296 5-methylthiophene-2-carboxamide CAS No. 57280-37-2

5-methylthiophene-2-carboxamide

Cat. No. B1607296
Key on ui cas rn: 57280-37-2
M. Wt: 141.19 g/mol
InChI Key: HKKCYMCHJZENJO-UHFFFAOYSA-N
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Patent
US06428813B1

Procedure details

5-Methyl-2-thiophenecarbaldehyde (2.6 g, 0.1 M), hydroxylamine hydrochloride (8.3 g, 0.12 M), and sodium acetate (9.8 g, 0.12 M) were added to. acetic acid (50 ml) and the mixture was refluxed for 13 to 15 hours. After disappearance of the starting material was confirmed by high performance liquid chromatography (HPLC retention time ca 13 min.), the reaction mixture was concentrated under reduced pressure to about one-half of its volume. To this concentrate was added concentrated hydrochloric acid (100 ml) and the reaction was allowed to proceed at 60° C. for 4 hours. The reaction mixture was then diluted with 100 ml of water and stirred under ice-cooling for 30 minutes. The resulting crystals were recovered by filtration and rinsed with 100 ml of iced water to provide 5-methyl-2-thiophenecarboxamide (HPLC retention time ca 4 min.)
Quantity
2.6 g
Type
reactant
Reaction Step One
Quantity
8.3 g
Type
reactant
Reaction Step One
Quantity
9.8 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[S:6][C:5]([CH:7]=[O:8])=[CH:4][CH:3]=1.Cl.[NH2:10]O.C([O-])(=O)C.[Na+]>C(O)(=O)C>[CH3:1][C:2]1[S:6][C:5]([C:7]([NH2:10])=[O:8])=[CH:4][CH:3]=1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
2.6 g
Type
reactant
Smiles
CC1=CC=C(S1)C=O
Name
Quantity
8.3 g
Type
reactant
Smiles
Cl.NO
Name
Quantity
9.8 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Step Two
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Stirring
Type
CUSTOM
Details
stirred under ice-
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture was concentrated under reduced pressure to about one-half of its volume
ADDITION
Type
ADDITION
Details
To this concentrate was added concentrated hydrochloric acid (100 ml)
ADDITION
Type
ADDITION
Details
The reaction mixture was then diluted with 100 ml of water
TEMPERATURE
Type
TEMPERATURE
Details
cooling for 30 minutes
Duration
30 min
FILTRATION
Type
FILTRATION
Details
The resulting crystals were recovered by filtration
WASH
Type
WASH
Details
rinsed with 100 ml of iced water

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
CC1=CC=C(S1)C(=O)N
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 82%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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